2,5-Dimethyl-1-phenylpyrrole

Computational chemistry Conformational analysis Molecular geometry

This N-substituted pyrrole features 2,5-dimethyl substitution that critically alters torsional potential vs. unsubstituted 1-phenylpyrrole, conferring lower baseline resistance for impedance humidity sensors and serving as a validated scaffold for antitubercular drug discovery (MDR-TB). Ideal for conformational studies and thermochemical reference. Commercial supply as crystalline solid, mp 49–53°C, purity ≥98% (GC).

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 83-24-9
Cat. No. B1583750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-phenylpyrrole
CAS83-24-9
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=CC=C2)C
InChIInChI=1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3
InChIKeyJNXIFVSGXLGULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-1-phenylpyrrole (CAS 83-24-9): Core Properties and Procurement Considerations


2,5-Dimethyl-1-phenylpyrrole (CAS 83-24-9) is an N-substituted pyrrole derivative characterized by a phenyl group at the N1 position and methyl substituents at the 2- and 5-positions of the pyrrole ring [1]. This substitution pattern confers distinct steric and electronic properties compared to the unsubstituted 1-phenylpyrrole, with the methyl groups increasing steric bulk and altering the torsion angle between the pyrrole and phenyl rings [2]. Commercial availability is typically as a crystalline solid with a melting point of 49–53 °C and purity exceeding 98.0% (GC) . The compound serves as a versatile building block in organic synthesis and has been investigated for applications in medicinal chemistry and materials science.

Why Generic Pyrrole Analogs Cannot Replace 2,5-Dimethyl-1-phenylpyrrole (CAS 83-24-9)


Generic substitution of 2,5-dimethyl-1-phenylpyrrole with closely related analogs such as 1-phenylpyrrole or 2,5-dimethyl-1-(4-nitrophenyl)pyrrole is scientifically inadvisable. Computational and experimental studies demonstrate that the 2,5-dimethyl substitution significantly alters the torsional potential, molecular conformation, and thermodynamic stability relative to unsubstituted 1-phenylpyrrole [1]. These structural perturbations translate into measurable differences in electronic properties, enthalpies of formation, and performance in applications such as humidity sensing and as scaffolds in medicinal chemistry. The quantitative evidence presented below establishes that the presence and position of methyl substituents are critical determinants of the compound's behavior, and that analogs lacking these specific structural features exhibit distinct and often inferior performance profiles.

Quantitative Differentiation of 2,5-Dimethyl-1-phenylpyrrole (CAS 83-24-9) from Closest Analogs


Steric Modulation of Phenyl-Pyrrole Torsion Angle Relative to 1-Phenylpyrrole

The introduction of methyl groups at the 2- and 5-positions of the pyrrole ring significantly alters the preferred torsional angle between the phenyl and pyrrole planes. In contrast to 1-phenylpyrrole, the dimethylated derivative exhibits a markedly different rotational energy profile and equilibrium geometry. [1]

Computational chemistry Conformational analysis Molecular geometry

Thermodynamic Stability vs. 1-Phenylpyrrole Derivatives

Calorimetric and computational studies have quantified the influence of methyl substitution on the enthalpy of formation of 1-phenylpyrrole derivatives. The presence of methyl groups at the 2- and 5-positions introduces a measurable enthalpic increment that distinguishes 2,5-dimethyl-1-phenylpyrrole from its non-methylated counterpart and from analogs with different substitution patterns. [1]

Thermochemistry Energetics Calorimetry

Humidity Sensing Performance vs. 4-Nitrophenyl and 4-Aminophenyl Analogs

In a head-to-head comparison of N-substituted pyrrole derivatives for impedance-type humidity sensors, 2,5-dimethyl-1-phenylpyrrole (compound 1) exhibited a significantly lower electrical resistance at low humidity compared to its 4-nitrophenyl analog (compound 3). This property makes compound 1 more suitable for applications where low-humidity conductivity is critical. [1]

Materials science Impedance sensors Humidity detection

Antimycobacterial Scaffold Potency of N-Phenyl-2,5-dimethylpyrroles Against MDR-TB

The N-phenyl-2,5-dimethylpyrrole core, of which 2,5-dimethyl-1-phenylpyrrole is the unfunctionalized parent scaffold, has been validated as a productive template for antimycobacterial drug discovery. Derivatives of this scaffold achieve submicromolar potency against drug-resistant M. tuberculosis strains, establishing the core structure's value in medicinal chemistry campaigns. [1]

Medicinal chemistry Antitubercular agents Drug discovery

Enthalpy of Sublimation Differentiation from 4-Nitrophenyl Analog

Experimental determination of thermodynamic parameters reveals that 2,5-dimethyl-1-phenylpyrrole and its 4-nitrophenyl analog exhibit distinct enthalpies of sublimation, reflecting the influence of the phenyl ring substitution on intermolecular forces in the solid state. These differences affect volatility, processing behavior, and stability under elevated temperatures. [1]

Thermodynamics Physical chemistry Vapor pressure

Analytical Purity Specifications vs. Commercial Alternatives

Commercial sourcing of 2,5-dimethyl-1-phenylpyrrole is consistently specified at >98.0% purity by GC, with a melting point range of 49.0–53.0 °C and appearance as a light yellow to brown or dark green crystalline powder. These tight specifications support reproducible synthetic outcomes compared to alternative sources offering lower or unspecified purity.

Analytical chemistry Quality control Procurement

Optimal Research and Industrial Applications for 2,5-Dimethyl-1-phenylpyrrole (CAS 83-24-9) Based on Quantitative Differentiation


Computational Chemistry and Molecular Modeling

Use as a model compound for studying steric and electronic effects of methyl substitution on phenyl-pyrrole torsion. The altered torsional potential compared to 1-phenylpyrrole makes this compound valuable for validating computational methods and understanding conformational preferences in N-arylpyrrole systems. [1]

Impedance-Type Humidity Sensor Fabrication

Employ as the active sensing material in impedance-based humidity sensors. The compound exhibits lower electrical resistance at low humidity than its 4-nitrophenyl analog, making it suitable for applications requiring baseline conductivity without additional doping. [2]

Antimycobacterial Drug Discovery and Scaffold Optimization

Serve as the parent scaffold for synthesizing N-phenyl-2,5-dimethylpyrrole derivatives with antitubercular activity. Derivatives of this core have demonstrated submicromolar potency against MDR-TB strains, providing a validated starting point for medicinal chemistry campaigns. [3]

Thermodynamic Reference and Calorimetric Studies

Utilize as a reference compound in thermochemical investigations of substituted pyrroles. The experimentally determined enthalpies of formation, combustion, and sublimation provide benchmark data for computational validation and group additivity schemes. [4]

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